

Application Notes: In Vitro DPP4 Inhibition Assay for ASP-4000

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Compound of Interest

Compound Name: ASP-4000

Cat. No.: B1665299

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Introduction

Dipeptidyl peptidase-4 (DPP4), also known as CD26, is a serine protease that plays a critical role in glucose metabolism. It is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[1][2][3] By inactivating these hormones, DPP4 reduces insulin secretion and contributes to hyperglycemia. Inhibition of DPP4 is a well-established therapeutic strategy for the management of type 2 diabetes mellitus.[3][4]

ASP-4000 is a novel, potent, and selective inhibitor of DPP4.[5][6] This document provides a detailed protocol for determining the in vitro inhibitory activity of **ASP-4000** against human recombinant DPP4 using a fluorometric method.

Principle

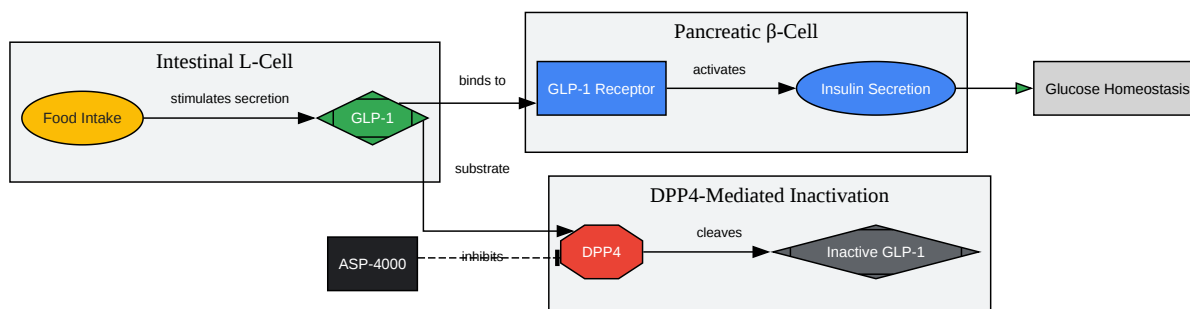
The assay measures the enzymatic activity of DPP4 through the cleavage of a synthetic fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[1] Upon cleavage by DPP4, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of AMC formation is directly proportional to the DPP4 activity. In the presence of an inhibitor like **ASP-4000**, the rate of substrate cleavage is reduced. The inhibitory activity of **ASP-4000** is quantified by measuring the reduction in fluorescence and is typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Data Summary

The following table summarizes the in vitro inhibitory activity of **ASP-4000** against human recombinant DPP4.

Compound	Target	IC50 (nM)	Ki (nM)	Inhibition Type	Source
ASP-4000	Human Recombinant DPP4	2.25	1.05	Competitive	[5] [6] [7]

Signaling Pathway



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Caption: DPP4 signaling pathway and the mechanism of **ASP-4000** inhibition.

Experimental Workflow



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